molecular formula C18H15F2N3O4S2 B12199364 N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B12199364
M. Wt: 439.5 g/mol
InChI Key: VLVZOBDPYHGPEZ-UHFFFAOYSA-N
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Description

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with suitable electrophiles.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Coupling with Propanamide: The final step involves coupling the thiadiazole derivative with 2-(4-fluorophenoxy)propanamide using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
  • N-(5-((4-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)propanamide

Uniqueness

The unique combination of fluorine atoms and the thiadiazole ring in N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide may confer distinct biological properties, such as increased potency or selectivity for certain targets.

Properties

Molecular Formula

C18H15F2N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H15F2N3O4S2/c1-11(27-14-8-6-13(19)7-9-14)16(24)21-17-22-23-18(28-17)29(25,26)10-12-4-2-3-5-15(12)20/h2-9,11H,10H2,1H3,(H,21,22,24)

InChI Key

VLVZOBDPYHGPEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F)OC3=CC=C(C=C3)F

Origin of Product

United States

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